molecular formula C17H22N2O5 B2581182 2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 896845-56-0

2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No. B2581182
CAS RN: 896845-56-0
M. Wt: 334.372
InChI Key: KZQAJPJYQCWSQJ-UHFFFAOYSA-N
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Description

2-methoxyethyl 5-((dimethylcarbamoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'DMC-indole' and is a derivative of indole-3-carboxylic acid.

Scientific Research Applications

Synthesis and Antitumor Applications

Research on indole derivatives demonstrates significant interest in their synthesis and evaluation for antitumor activities. For instance, Jasztold-Howorko et al. (1994) explored the synthesis and antitumor evaluation of olivacine derivatives, starting from carbazole-based compounds. These compounds showed high cytotoxicity against cultured cells and antitumor activity in vivo, highlighting the potential of indole derivatives in cancer research (Jasztold-Howorko et al., 1994).

Novel Indole-Benzimidazole Derivatives

Wang et al. (2016) reported on the synthesis of novel indole-benzimidazole derivatives from 2-methylindole-3-acetic acid and its derivatives, indicating the versatility of indole carboxylic acids in creating compounds with potential biological activities (Wang et al., 2016).

General and Facile Synthesis of Indoles

Kondo et al. (1997) presented a method for synthesizing indoles with oxygen-bearing substituents, showcasing a broad interest in modifying indole structures for various scientific applications, including potentially pharmaceutical research (Kondo et al., 1997).

Fluorescent Labeling Reagents for HPLC

Takadate et al. (1989) explored the synthesis of coumarin-3-carbonyl-oxazolones as fluorescent labeling reagents for high-performance liquid chromatography (HPLC), demonstrating the application of sophisticated synthetic chemistry in developing tools for biochemical analysis (Takadate et al., 1989).

Aerobic Ru-catalyzed Direct C2-olefination

Zhang et al. (2013) developed a Ru-catalyzed method for the direct C2-olefination of indoles, highlighting advanced synthetic methodologies that enable the modification of indole structures for various research purposes (Zhang et al., 2013).

properties

IUPAC Name

2-methoxyethyl 5-(dimethylcarbamoyloxy)-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-11-15(16(20)23-9-8-22-5)13-10-12(24-17(21)18(2)3)6-7-14(13)19(11)4/h6-7,10H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQAJPJYQCWSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)N(C)C)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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